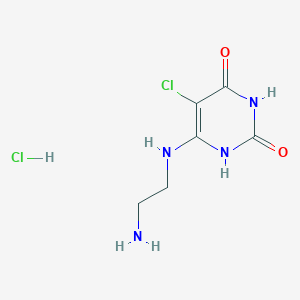

6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione;hydrochloride

Description

Properties

IUPAC Name |

6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4O2.ClH/c7-3-4(9-2-1-8)10-6(13)11-5(3)12;/h1-2,8H2,(H3,9,10,11,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMYSAWNUFDLEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC1=C(C(=O)NC(=O)N1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione;hydrochloride typically involves the reaction of 5-chlorouracil with 2-aminoethylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione;hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to remove the chloro substituent, yielding a dechlorinated product.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Dechlorinated products.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C6H9ClN4O2

- Molecular Weight : 204.61 g/mol

- CAS Number : 399550-08-4

- IUPAC Name : 6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione

The compound features a pyrimidine core substituted with an aminoethyl group and a chlorine atom, which contributes to its biological activity.

Anti-Angiogenic Activity

AEAC has been identified as an effective inhibitor of thymidine phosphorylase (TP), an enzyme that plays a dual role in nucleoside metabolism and angiogenesis. By inhibiting TP, AEAC disrupts the formation of new blood vessels, which is crucial in tumor growth.

Case Study Example :

In preclinical models using human cancer xenografts, AEAC demonstrated a reduction in microvessel density within tumors, indicating its potential as an anti-cancer agent through anti-angiogenic mechanisms .

Combination Therapy Potential

Research indicates that combining AEAC with other anti-angiogenic agents may enhance therapeutic efficacy. For instance, studies have shown that AEAC can work synergistically with VEGF-Trap, a soluble receptor that sequesters vascular endothelial growth factor (VEGF), leading to improved outcomes in tumor models .

Toxicological Studies and Safety Profile

AEAC's safety profile has been evaluated in various toxicological studies. It is essential to understand the compound's effects on normal cells versus cancerous cells to gauge its therapeutic window effectively.

Toxicity Data Table :

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of AEAC is crucial for its development as a therapeutic agent. Studies suggest that AEAC has favorable absorption characteristics with moderate bioavailability.

Pharmacokinetic Data Table :

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Half-life | Approximately 4 hours |

| Metabolism | Hepatic via CYP enzymes |

Future Directions and Research Opportunities

The unique properties of AEAC suggest several avenues for future research:

- Further Exploration of Combination Therapies : Investigating AEAC's potential in combination with other chemotherapeutic agents could yield promising results.

- Mechanistic Studies : Detailed studies on the mechanism of action regarding TP inhibition and its downstream effects on angiogenesis are warranted.

- Clinical Trials : Initiating clinical trials to evaluate the efficacy and safety of AEAC in cancer patients will be critical for its development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

- Key Differences: The target compound’s 2-aminoethylamino group contrasts with 6-amino-5-(chloroacetyl)pyrimidine-2,4-dione’s chloroacetyl moiety, which introduces electrophilic reactivity for nucleophilic substitution . 5-Chloro-6-(2-iminopyrrolidin-1-yl)methyl-pyrimidinedione HCl features a cyclic iminium group, enhancing steric bulk and altering basicity compared to the linear aminoethyl chain in the target . Pyrimidines with piperidinyl or methylsulfanyl groups (e.g., compound 6b in ) exhibit increased lipophilicity, impacting solubility and membrane permeability .

Physicochemical Properties

- Key Trends: Hydrochloride salts (target and compound in ) exhibit higher water solubility due to ionic dissociation, contrasting with neutral derivatives like the chloroacetyl analog . Ester-containing pyrimidines (e.g., compound 6b in ) show lower solubility due to hydrophobic groups, as evidenced by their crystallization from nonpolar solvents.

Hydrogen Bonding and Crystallography

- The target’s aminoethylamino group and HCl salt facilitate extensive N–H···O and ionic interactions, akin to hydrogen-bonded chains observed in 5-(2-haloethyl)pyrimidines .

- In contrast, methylsulfanyl-substituted pyrimidines () lack strong hydrogen-bond donors, leading to weaker crystal packing forces and lower melting points .

Conclusion The target compound’s unique combination of a hydrophilic aminoethylamino side chain and chloro substituent distinguishes it from analogs with bulkier (e.g., piperidinyl) or electrophilic (e.g., chloroacetyl) groups. Its hydrochloride salt enhances bioavailability, making it a candidate for further pharmacological evaluation, particularly in comparison to tipiracil HCl, a known pyrimidine-based therapeutic . Future studies should explore its hydrogen-bonding patterns via crystallography (using SHELX refinements ) and assess biological activity relative to structurally related compounds.

Biological Activity

6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione;hydrochloride (CAS Number: 399549-96-3) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound features a pyrimidine ring with chloro and aminoethyl substituents, which contribute to its unique biological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 241.07 g/mol. The structural characteristics include:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms.

- Chloro Group : Enhances reactivity and potential interaction with biological targets.

- Aminoethyl Substituent : May facilitate binding to specific enzymes or receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering biochemical pathways.

- Receptor Modulation : It could also act as a ligand, modulating receptor functions crucial for various cellular processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have potential anticancer properties. It has been investigated for its ability to inhibit tumor cell proliferation.

- Antiviral Properties : There are indications that it may exhibit antiviral activity, particularly against certain viral infections, making it a candidate for further exploration in antiviral drug development.

- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor in various biochemical assays, potentially impacting pathways involved in cancer and viral replication.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anticancer Effects : A study conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

- Enzyme Inhibition Study : Research published in Natural Product Chemistry and Cancer Drug Discovery highlighted its effectiveness as an enzyme inhibitor, showing promising results against specific targets involved in cancer metabolism .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-(2-aminoethyl)amino-5-chlorouracil | Structure | Antiviral, anticancer |

| Tris(2-aminoethyl)amine | Structure | Enzyme modulation |

Q & A

Q. Q1. What are the optimal synthetic pathways for preparing 6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione hydrochloride, and how do reaction conditions influence yield?

Answer: The synthesis of pyrimidine derivatives often involves nucleophilic substitution or condensation reactions. For example, chlorinated pyrimidine intermediates (e.g., 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile) can react with amines under reflux conditions. A key step is the use of hydrochloric acid to protonate the amine and facilitate crystallization . A representative protocol includes:

Q. Q2. How can spectroscopic techniques (e.g., NMR, FT-IR) be employed to confirm the structure of this compound and its intermediates?

Answer:

- NMR : NMR is critical for confirming substitution patterns. For instance, aromatic protons in chlorinated pyrimidines appear as doublets or triplets in δ 7.5–8.5 ppm, while amine protons resonate at δ 2.5–4.0 ppm .

- FT-IR : Stretching vibrations for C=O (1650–1750 cm) and N-H (3200–3400 cm) confirm the pyrimidine dione and amine groups .

- Elemental analysis : Used to validate empirical formulas (e.g., CHClNO for intermediates) .

Q. Q3. What biological assays are suitable for evaluating the antimicrobial or enzyme-inhibitory activity of this compound?

Answer:

- Antiglycation assays : Measure inhibition of advanced glycation end-products (AGEs) using IC values (e.g., 240–250 μM for pyrimidine derivatives) .

- β-Glucuronidase inhibition : Spectrophotometric evaluation at 405 nm with p-nitrophenyl-β-D-glucuronide as substrate .

- Antioxidant activity : DPPH radical scavenging assays with ascorbic acid as a positive control .

Advanced Research Questions

Q. Q4. How can contradictory data in biological activity studies (e.g., IC50_{50}50 variability) be resolved methodologically?

Answer:

- Reproducibility checks : Standardize assay conditions (pH, temperature, solvent) to minimize batch variability .

- Docking studies : Use molecular dynamics (MOE software) to validate binding interactions with target enzymes (e.g., β-glucuronidase) and correlate with experimental IC .

- Statistical validation : Apply ANOVA or Student’s t-test to assess significance across replicates .

Q. Q5. What strategies improve the solubility and bioavailability of this hydrochloride salt in preclinical studies?

Answer:

Q. Q6. How can computational methods (e.g., DFT, QSAR) guide the design of derivatives with enhanced activity?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and sites for electrophilic substitution .

- QSAR modeling : Correlate substituent electronegativity (e.g., Cl, NH) with antiglycation activity using regression analysis .

- Molecular docking : Simulate binding to active sites (e.g., aldose reductase for antidiabetic activity) using AutoDock Vina .

Q. Q7. What analytical challenges arise in characterizing degradation products of this compound under accelerated stability testing?

Answer:

- HPLC-MS : Identify hydrolytic degradation products (e.g., dechlorinated pyrimidine) using reverse-phase C18 columns and ESI+ ionization .

- Forced degradation : Expose to 0.1 N HCl (40°C/72h) to simulate acid hydrolysis pathways .

- Impurity profiling : Quantify residual solvents (e.g., DMF) via GC-FID to meet ICH Q3C guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.